molecular formula C14H12Cl2N2O B11765979 4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile

4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile

Cat. No.: B11765979
M. Wt: 295.2 g/mol
InChI Key: PPPXDLSRZXIBQT-UHFFFAOYSA-N
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Description

4-(7,7-Dichloro-6-oxo-5-azaspiro[25]oct-5-yl)benzonitrile is a chemical compound with the molecular formula C14H12Cl2N2O It is characterized by a spirocyclic structure, which includes a benzonitrile moiety and a dichlorinated azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azaspiro Ring: The azaspiro ring can be synthesized through a cyclization reaction involving a suitable amine and a dichlorinated ketone under basic conditions.

    Introduction of the Benzonitrile Moiety: The benzonitrile group can be introduced via a nucleophilic substitution reaction, where the azaspiro intermediate reacts with a benzonitrile derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile: shares structural similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.

    Spirooxindoles: Known for their biological activity and used in drug discovery.

    Spirocyclic Lactams: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

What sets this compound apart is its specific combination of a dichlorinated azaspiro ring and a benzonitrile moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12Cl2N2O

Molecular Weight

295.2 g/mol

IUPAC Name

4-(7,7-dichloro-6-oxo-5-azaspiro[2.5]octan-5-yl)benzonitrile

InChI

InChI=1S/C14H12Cl2N2O/c15-14(16)8-13(5-6-13)9-18(12(14)19)11-3-1-10(7-17)2-4-11/h1-4H,5-6,8-9H2

InChI Key

PPPXDLSRZXIBQT-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(C(=O)N(C2)C3=CC=C(C=C3)C#N)(Cl)Cl

Origin of Product

United States

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